Trisilylamine

Catalog No.
S579167
CAS No.
13862-16-3
M.F
H9NSi3
M. Wt
107.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trisilylamine

CAS Number

13862-16-3

Product Name

Trisilylamine

Molecular Formula

H9NSi3

Molecular Weight

107.33 g/mol

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N

SMILES

N([SiH3])([SiH3])[SiH3]

Synonyms

trisilylamine

Canonical SMILES

N([SiH3])([SiH3])[SiH3]

Catalyst in Organic Chemistry Reactions

Trisilylamine serves as an efficient catalyst in various organic reactions, particularly those involving hydrosilylation. This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon (C=C) double bond. Trisilylamine's ability to activate the Si-H bond makes it a valuable tool for synthesizing diverse organic compounds with defined structures [].

Here are some specific examples of its use as a catalyst:

  • Hydrosilylation of alkenes and alkynes: This reaction allows the conversion of unsaturated hydrocarbons into alkanes with controlled regio- and stereoselectivity [].
  • Hydroamination of alkenes: Trisilylamine can catalyze the addition of an amine group (NH₂) across a C=C double bond, leading to the formation of valuable amine-containing molecules [].
  • Dehydrogenative silylation: This reaction involves the removal of a hydrogen atom from a molecule and its replacement with a silyl group (SiH₃). Trisilylamine can effectively catalyze this process, enabling the synthesis of diverse silylated compounds [].

Synthesis of Nanoparticles

Trisilylamine plays a crucial role in the synthesis of nanoparticles, particularly silicon-based nanoparticles with well-defined sizes and morphologies. Its ability to act as a silicon source and control the growth process of these nanoparticles makes it a valuable tool in nanotechnology research [].

Here's how it facilitates nanoparticle synthesis:

  • Thermal decomposition: When heated, trisilylamine decomposes, releasing SiH₃ radicals that serve as building blocks for the formation of silicon nanoparticles [].
  • Plasma-assisted synthesis: Trisilylamine can be introduced into a plasma reactor, where it undergoes decomposition, and the generated SiH₃ radicals contribute to the formation of silicon nanoparticles with specific properties [].

Surface Functionalization

Trisilylamine finds application in surface functionalization, a process that modifies the surface properties of a material to impart desired functionalities. Its ability to react with various surfaces and introduce silyl groups allows for tailoring surface properties like wettability, adhesion, and biocompatibility [].

Here are some examples of its use in surface functionalization:

  • Modification of metal oxide surfaces: Trisilylamine can be used to functionalize metal oxide surfaces, such as those of silica and alumina, with silyl groups, improving their compatibility with organic molecules and polymers [].
  • Creating self-assembled monolayers: By reacting with surfaces, trisilylamine can form self-assembled monolayers (SAMs) with tailored properties, impacting areas like sensor development and biomolecule immobilization [].

Trisilylamine is a chemical compound with the formula (SiH3)3N(\text{SiH}_3)_3\text{N}. It consists of three silyl groups attached to a nitrogen atom, making it a member of the silylamine family. This compound is characterized by its high reactivity and unique molecular structure, which features a pyramidal geometry around the nitrogen atom. Trisilylamine is notable for its applications in the semiconductor industry, particularly in the deposition of silicon oxide films, where it serves as a precursor that does not require plasma excitation for film growth .

, particularly hydrolysis and reactions with halogens. When exposed to water, trisilylamine reacts violently to produce silicon dioxide, hydrogen gas, and ammonia:

(SiH3)3N+3H2OSiO2+3H2+NH3(\text{SiH}_3)_3\text{N}+3\text{H}_2\text{O}\rightarrow \text{SiO}_2+3\text{H}_2+\text{NH}_3

Additionally, trisilylamine can undergo halogenation, although its silyl groups exhibit relative inertness towards addition reactions with alkenes . The compound has been shown to not react with carbon dioxide or related compounds under specific conditions, indicating its selective reactivity profile .

Trisilylamine can be synthesized through several methods. A common approach involves the reaction of monochlorosilane with ammonia under controlled conditions to minimize byproducts like polysilazanes and ammonium chloride:

Methylchlorosilane+NH3(SiH3)3N+byproducts\text{Methylchlorosilane}+\text{NH}_3\rightarrow (\text{SiH}_3)_3\text{N}+\text{byproducts}

The synthesis can be optimized by adjusting temperature and pressure to enhance reaction kinetics and yield high-purity trisilylamine . Other methods may also involve variations of this basic reaction pathway or the use of different silane precursors.

Trisilylamine has several important applications:

  • Semiconductor Industry: It is primarily used as a precursor for the deposition of silicon oxide films in semiconductor manufacturing.
  • Material Science: Trisilylamine is explored for its potential in creating advanced materials due to its unique chemical properties.
  • Chemical Synthesis: It serves as a building block for synthesizing other silicon-containing compounds.

The ability of trisilylamine to form silicon dioxide upon hydrolysis makes it particularly valuable in applications requiring silicon-based materials .

Trisilylamine shares similarities with other silylamines but possesses distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaUnique Features
Dimethylsilylamine(SiH3)N(\text{SiH}_3)\text{N}Contains two methyl groups; less reactive than trisilylamine.
Disilylamine(Si2H6)N(\text{Si}_2\text{H}_6)\text{N}Two silyl groups; more stable but less versatile than trisilylamine.
N-Methyldisilylamine(SiH2(CH3))2N(\text{SiH}_2(\text{CH}_3))_2\text{N}One methyl group; exhibits different reactivity patterns.

Trisilylamine's unique combination of three silyl groups contributes to its distinctive reactivity and utility in industrial applications compared to these similar compounds .

The historical development of trisilylamine synthesis traces back to foundational work in silicon-nitrogen chemistry, with early synthetic efforts presenting significant challenges that drove methodological innovations. The pioneering synthesis was reported by Stock and Somieski in 1921, who documented the reaction of monochlorosilane with ammonia according to the stoichiometric equation: 3SiH₃Cl + 4NH₃ → (SiH₃)₃N + 3NH₄Cl. This early approach established the fundamental chemical pathway that continues to inform modern synthetic strategies, though significant refinements have been implemented to improve yields and purity.

The initial synthetic methodology faced considerable obstacles, primarily related to the reactivity of the silane precursors and the tendency for side reactions to occur under harsh reaction conditions. Early researchers encountered difficulties in achieving complete conversion and maintaining product stability during isolation procedures. The reaction typically required elevated temperatures and careful control of reactant ratios to minimize the formation of unwanted byproducts, including partially substituted intermediates and silicon-containing oligomers.

Subsequent developments in synthetic methodology have focused on optimizing reaction conditions to enhance both yield and product purity. Modern approaches utilize sophisticated reactor designs that enable precise temperature and pressure control, allowing for the maintenance of trisilylamine in the liquid phase during synthesis. The contemporary industrial process involves charging monochlorosilane in a liquid state at elevated temperatures within specialized reactors designed to handle the reactive nature of the silicon-hydrogen bonds.

Synthetic ParameterHistorical Method (1921)Modern Industrial Process
Temperature RangeVariable, uncontrolled1300-1400°C (controlled)
Pressure ConditionsAtmosphericControlled liquid phase
Yield EfficiencyLow, variable>90% purity achievable
Reaction TimeExtended periodsOptimized to several hours
Product PurityLimited purificationElectronic grade available

The evolution of purification techniques has been equally significant in the development of trisilylamine synthesis. Early methods relied on simple distillation procedures that often resulted in product degradation or incomplete separation from reaction byproducts. Contemporary purification strategies employ advanced distillation techniques combined with careful removal of ammonium chloride solids, enabling the production of trisilylamine with purity levels exceeding 90%.

Wikipedia

Trisilylamine

Dates

Modify: 2024-04-14

Explore Compound Types